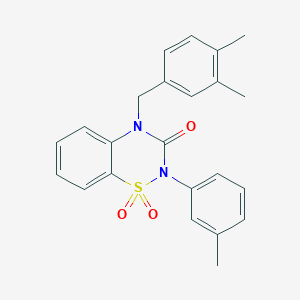

4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide family, a class of heterocyclic molecules with a fused benzene and thiadiazine ring system. The structure features a 3,4-dimethylbenzyl substituent at position 4 and a 3-methylphenyl group at position 2. These substituents influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

4-[(3,4-dimethylphenyl)methyl]-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-16-7-6-8-20(13-16)25-23(26)24(15-19-12-11-17(2)18(3)14-19)21-9-4-5-10-22(21)29(25,27)28/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWFMYGYDXQPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class, which has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 299.36 g/mol

- CAS Number : Not widely reported; this compound is often referenced in the context of related benzothiadiazines.

Biological Activity Overview

Research indicates that compounds within the benzothiadiazine class exhibit a variety of biological activities, including:

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Certain analogs have demonstrated antibacterial and antifungal activities.

- Enzyme Inhibition : Inhibition of specific enzymes such as acetylcholinesterase has been noted in related compounds.

Anticancer Activity

A study examining similar benzothiadiazine derivatives found that they exhibited significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression. For instance:

- HeLa Cells : IC50 values were reported in the low micromolar range, indicating potent activity.

- MCF-7 Cells : Similar studies suggest that these compounds can effectively inhibit growth and induce cell death.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 3.5 | Cell cycle arrest and apoptosis |

| 4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-benzothiadiazin-3(4H)-one 1,1-dioxide | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of benzothiadiazines have been explored in various studies. For example:

- Compounds have shown effectiveness against gram-positive and gram-negative bacteria.

- In vitro assays indicate that certain derivatives can inhibit bacterial growth by disrupting cellular processes.

The mechanisms underlying the biological activities of benzothiadiazines are multifaceted:

- Enzyme Inhibition : Many compounds inhibit key enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Disruption : Induction of G1/S phase arrest has been observed in cancer cells treated with these compounds.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Case Studies

One notable case study involved the synthesis and evaluation of a series of benzothiadiazine derivatives for their anticancer properties. The study highlighted:

- The correlation between structural modifications and biological activity.

- The identification of lead compounds with promising therapeutic indices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analogs.

Key Findings from Comparative Analysis

In contrast, the target compound’s methyl groups (electron-donating) may improve metabolic stability. Methoxy Groups: Compound 23 () contains methoxy substituents, which enhance hydrogen-bonding capacity, critical for orexin receptor binding.

Synthetic Routes :

- Alkylation and condensation reactions dominate synthesis (e.g., and ). The target compound likely follows similar pathways, with 3,4-dimethylbenzyl introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Pharmacological Potential: Benzothiadiazine dioxides show diverse bioactivity. For instance, highlights anti-inflammatory and endothelin receptor antagonism, while notes CNS receptor targeting. The target compound’s bulky substituents may favor selective receptor modulation.

Crystallographic and Computational Insights :

- Thiadiazine rings often adopt half-chair conformations (e.g., ), stabilized by intramolecular H-bonds. Substituent steric effects (e.g., 3,4-dimethylbenzyl) could influence packing and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.